molecular formula C22H26N4O4 B8244247 4,4'-(Ethyne-1,2-diyl)bis(2-propoxybenzohydrazide)

4,4'-(Ethyne-1,2-diyl)bis(2-propoxybenzohydrazide)

Cat. No.: B8244247
M. Wt: 410.5 g/mol
InChI Key: KCWHJXJPFPNSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-(Ethyne-1,2-diyl)bis(2-propoxybenzohydrazide) is a chemical compound with the molecular formula C22H26N4O4 and a molecular weight of 410.47 g/mol . This compound is characterized by the presence of an ethyne (acetylene) linkage between two benzohydrazide groups, each substituted with a propoxy group. It is primarily used in scientific research and has applications in various fields, including chemistry and materials science.

Preparation Methods

The synthesis of 4,4’-(Ethyne-1,2-diyl)bis(2-propoxybenzohydrazide) typically involves the reaction of 4,4’-(ethyne-1,2-diyl)dibenzoic acid with appropriate hydrazine derivatives under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4,4’-(Ethyne-1,2-diyl)bis(2-propoxybenzohydrazide) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where the propoxy groups or hydrazide moieties are replaced by other functional groups under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4’-(Ethyne-1,2-diyl)bis(2-propoxybenzohydrazide) has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Materials Science: The compound is employed in the development of novel materials with specific properties, such as polymers and nanomaterials.

    Biology and Medicine:

    Industry: It may be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4,4’-(Ethyne-1,2-diyl)bis(2-propoxybenzohydrazide) involves its interaction with specific molecular targets and pathways. The ethyne linkage and hydrazide groups play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4,4’-(Ethyne-1,2-diyl)bis(2-propoxybenzohydrazide) can be compared with other similar compounds, such as:

The uniqueness of 4,4’-(Ethyne-1,2-diyl)bis(2-propoxybenzohydrazide) lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-[2-[4-(hydrazinecarbonyl)-3-propoxyphenyl]ethynyl]-2-propoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-3-11-29-19-13-15(7-9-17(19)21(27)25-23)5-6-16-8-10-18(22(28)26-24)20(14-16)30-12-4-2/h7-10,13-14H,3-4,11-12,23-24H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWHJXJPFPNSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C#CC2=CC(=C(C=C2)C(=O)NN)OCCC)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.